An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: A Key Intermediate in Medicinal Chemistry
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its molecular structure, which features a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, imparts a unique reactivity that makes it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of 5-Hydroxypyridine-2-carboxylic acid hydrate, including its chemical properties, synthesis, and key applications, with a focus on its emerging role in drug discovery as a chelating agent for metalloenzyme inhibition.
Chemical and Physical Properties
5-Hydroxypyridine-2-carboxylic acid is most commonly available as a monohydrate. It is an off-white to pale yellow crystalline solid that is stable under recommended storage conditions (2-8°C, under inert gas).[2] The presence of both a weakly acidic hydroxyl group and a more strongly acidic carboxylic acid group, along with the basic nitrogen atom in the pyridine ring, gives the molecule amphoteric properties and governs its solubility and reactivity.
Molecular Weight and Formula
A clear understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization. The key molecular details are summarized in the table below.
| Property | Anhydrous | Monohydrate |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ · H₂O |
| Molecular Weight | 139.11 g/mol [1] | 157.12 g/mol |
| CAS Number | 15069-92-8[1] | 1194707-71-5 |
Solubility and pKa
The solubility and acidity constants (pKa) are critical physicochemical parameters that influence the behavior of a compound in biological systems and guide formulation development. While experimental data is not extensively published, predicted values and qualitative solubility information provide useful guidance. The compound is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[2]
Predicted pKa values suggest the carboxylic acid proton is the most acidic, a crucial factor in its ability to act as a bidentate ligand in metal chelation. One prediction places the most acidic pKa at approximately 2.51, which is characteristic of a carboxylic acid on an electron-withdrawing aromatic ring.[3]
Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
While various synthetic routes exist for pyridine carboxylic acids, a plausible and effective method for the synthesis of 5-hydroxypyridine-2-carboxylic acid is via a multi-step process starting from readily available precursors. One such route, adapted from established pyridine chemistry, is outlined below.
Proposed Synthetic Pathway: Multi-step Synthesis from 2-Bromo-5-nitropyridine
This pathway involves the initial displacement of a bromide, followed by reduction of the nitro group, and finally a diazotization-hydroxylation sequence.
Caption: Proposed multi-step synthesis of 5-Hydroxypyridine-2-carboxylic Acid.
This proposed synthesis is based on a known multi-step reaction sequence reported for similar pyridine derivatives.[4]
Key Applications in Drug Discovery and Agrochemicals
The bifunctional nature of 5-hydroxypyridine-2-carboxylic acid makes it a versatile intermediate for creating a diverse range of derivatives.
Pharmaceutical Intermediate
This compound is a recognized building block in the synthesis of pharmaceuticals, with particular emphasis on treatments for neurological disorders.[1][5] Its derivatives are explored for their potential therapeutic benefits in neuroscience.
A significant body of research highlights the ability of hydroxypyridinone scaffolds to act as potent metal chelators, particularly for iron (Fe³⁺).[6][7] This property is crucial for their application as inhibitors of metalloenzymes, where a metal ion is essential for catalytic activity. The 5-hydroxy and 2-carboxy groups of 5-hydroxypyridine-2-carboxylic acid can form a stable bidentate complex with metal ions in the active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant for the development of novel antiviral agents, such as influenza endonuclease inhibitors, and for therapies targeting iron overload diseases.[7]
Caption: Mechanism of metalloenzyme inhibition by chelation.
Agrochemical Synthesis
In addition to its pharmaceutical applications, 5-hydroxypyridine-2-carboxylic acid serves as a precursor for advanced herbicides and fungicides.[1] Its incorporation into agrochemical formulations can lead to products with enhanced efficacy in crop protection and yield improvement.[1]
Experimental Protocols
The following protocols are provided as standardized methodologies for the synthesis of derivatives and for the characterization of 5-Hydroxypyridine-2-carboxylic acid.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general and highly efficient method for forming an amide bond between 5-hydroxypyridine-2-carboxylic acid and a primary or secondary amine using HATU as a coupling agent.
Materials:
-
5-Hydroxypyridine-2-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution, followed by HATU (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[8]
-
Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for HATU-mediated amidation.
Protocol 2: Esterification using Thionyl Chloride
This protocol outlines the conversion of 5-hydroxypyridine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with an alcohol to form the ester.
Materials:
-
5-Hydroxypyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Alcohol of interest
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Triethylamine or other non-nucleophilic base
Procedure:
-
Acid Chloride Formation:
-
To a stirred solution of 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent, cautiously add thionyl chloride (1.2-1.5 equivalents) at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.[9]
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution (SO₂ and HCl) ceases.[10]
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride can be used directly in the next step.
-
-
Ester Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Protocol 3: Determination of pKa by Potentiometric Titration
This method provides an accurate determination of the acid dissociation constant(s).
Procedure:
-
Dissolve a precisely weighed amount of 5-hydroxypyridine-2-carboxylic acid hydrate in carbonate-free deionized water.
-
Use a calibrated pH meter and an automated titrator to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point(s) of the titration.
Safety and Handling
5-Hydroxypyridine-2-carboxylic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles (conforming to EN166).
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and long trousers.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Conclusion
5-Hydroxypyridine-2-carboxylic acid hydrate is a versatile and valuable chemical intermediate with significant potential in drug discovery and agrochemical development. Its unique structural features, particularly its capacity for metal chelation, position it as a key scaffold for the design of novel metalloenzyme inhibitors. The synthetic protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors, paving the way for future innovations in medicine and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]

